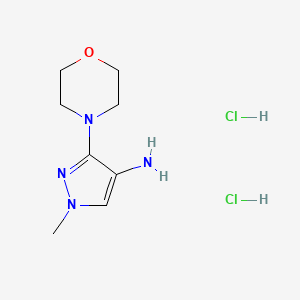

1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine

Description

1-Methyl-3-morpholin-4-yl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a morpholine ring at position 2. This structure combines the pyrazole moiety—a five-membered aromatic ring with two adjacent nitrogen atoms—with morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom. The compound’s molecular formula is C₈H₁₄N₄O, with a molecular weight of 182.23 g/mol .

Properties

Molecular Formula |

C8H16Cl2N4O |

|---|---|

Molecular Weight |

255.14 g/mol |

IUPAC Name |

1-methyl-3-morpholin-4-ylpyrazol-4-amine;dihydrochloride |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-11-6-7(9)8(10-11)12-2-4-13-5-3-12;;/h6H,2-5,9H2,1H3;2*1H |

InChI Key |

XNKZQYCOUVUNRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N2CCOCC2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine typically involves the reaction of morpholine with 1-methyl-1H-pyrazol-4-amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Various nucleophiles such as halides, amines, or thiols; often conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is recognized for its potential in drug development, particularly in targeting various diseases through its biological activity. The structure of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine features a pyrazole ring, which is often associated with significant biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. Specifically, 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine has shown promise in inhibiting the growth of several cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Significant antiproliferative effects |

| Colorectal Cancer | HCT116 | Moderate inhibition |

| Prostate Cancer | LNCaP | Selective cytotoxicity |

These findings suggest that the compound could be developed as a lead molecule for anticancer drug discovery .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes relevant to disease pathways. For instance, it has been suggested that similar pyrazole derivatives can act as inhibitors of protein kinases, which play critical roles in cell signaling and cancer progression. The mechanism often involves binding to the ATP site of these kinases, thereby preventing their activation .

Synthesis and Characterization

The synthesis of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine typically involves several key steps:

- Formation of Pyrazole Ring : The initial step often includes the reaction between morpholine derivatives and pyrazole precursors under controlled conditions.

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The synthesis process can be optimized by varying factors like temperature, solvent choice (commonly dimethyl sulfoxide), and catalysts to enhance yield and minimize by-products .

Biological Evaluation

The biological evaluation of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine has been extensive, focusing on its pharmacological properties:

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation across various cancer types. For example, experiments conducted on MOLM14 cells have shown that certain structural modifications can enhance inhibitory effects against leukemia cells with FLT3 mutations .

In Vivo Studies

Preliminary in vivo studies indicate that derivatives of pyrazole can exhibit significant antitumor activity, suggesting that further development could lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

- Morpholine vs.

- Halogen vs. Alkyl Groups : The 3-chloro substituent in 3-chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine increases molecular weight and may influence reactivity (e.g., nucleophilic substitution), whereas the trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine introduces hydrophobicity and metabolic stability .

Spectral Characterization

- NMR Data :

- The target compound’s absence of detailed spectral data contrasts with derivatives like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which shows distinct pyridine proton signals at δ 8.87 ppm .

- 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine exhibits a singlet at δ 7.52 ppm for the pyrazole proton and a broad NH₂ signal at δ 3.45 ppm .

- Mass Spectrometry :

- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine confirmed via HRMS (m/z 179.14 [M+H]⁺), while chlorinated derivatives show fragmentation patterns consistent with halogen presence .

Biological Activity

1-Methyl-3-morpholin-4-yl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 168.21 g/mol

IUPAC Name: 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine

The biological activity of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The morpholine ring enhances solubility and bioavailability, while the pyrazole moiety is crucial for binding to specific biological targets. The compound has been investigated for its potential to modulate signaling pathways involved in several diseases.

Antimicrobial Properties

Research indicates that 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Activity

Preclinical studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis and metastasis.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study: A study evaluated the efficacy of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity (source: BenchChem) .

- Anticancer Research: In a study involving various cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type (source: PubChem) .

- Neuroprotection Investigation: A preclinical model of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation, suggesting potential therapeutic applications in neurodegenerative disorders (source: PMC) .

Q & A

Q. What synthetic methodologies are commonly employed for 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine?

The compound is typically synthesized via Mannich-type reactions or cyclization strategies. A representative approach involves refluxing a pyrazole precursor (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amine) with morpholine and formaldehyde in ethanol, followed by purification through crystallization . Alternative routes may utilize copper-catalyzed coupling reactions or nucleophilic substitutions under basic conditions (e.g., cesium carbonate) to introduce morpholine moieties . Key steps include solvent selection (e.g., ethanol for reflux) and chromatographic purification (e.g., ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): and NMR spectra verify substituent positions and morpholine integration (e.g., δ 3.24 ppm for morpholine protons) .

- X-ray Crystallography: Single-crystal studies (e.g., SHELX refinement) provide bond lengths, angles, and crystallographic R-factors (e.g., R = 0.031 for related pyrazole derivatives) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks) .

Q. What analytical techniques ensure purity and quality control?

Purity is assessed via:

Q. What pharmacological screening assays are applicable for initial activity profiling?

Common assays include:

- Antimicrobial Susceptibility Testing: Broth microdilution against bacterial/fungal strains (e.g., MIC values) .

- Antitubulin Activity: Inhibition of microtubule polymerization in sea urchin embryo assays .

- Receptor Binding Studies: Radioligand displacement assays for σ receptor antagonism .

Advanced Research Questions

Q. How can low yields in the Mannich reaction step be optimized?

Low yields often arise from incomplete imine formation or side reactions. Optimization strategies include:

- Catalyst Screening: Copper(I) bromide or palladium catalysts enhance coupling efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve reactant solubility .

- Temperature Control: Prolonged reflux (e.g., 48 hours) ensures reaction completion .

Q. How to resolve contradictions in pharmacological data across studies?

Discrepancies may stem from assay variability or compound stability. Mitigation approaches involve:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing .

- Purity Verification: Use HPLC to exclude degradation products .

- Dose-Response Curves: Establish EC/IC values across multiple cell lines .

Q. What computational and experimental methods elucidate binding modes with biological targets?

Q. How can aqueous solubility be improved for in vivo studies?

Strategies include:

- Prodrug Design: Introduce phosphate or glycoside groups for hydrolytic activation .

- Salt Formation: Hydrochloride salts enhance solubility (e.g., 1787909-27-6 derivative) .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.